molecular formula C10H19NO2 B12277952 N-Boc-N-ethylcyclopropylamine

N-Boc-N-ethylcyclopropylamine

Cat. No.: B12277952
M. Wt: 185.26 g/mol
InChI Key: HDTFEWPWKHBMDX-UHFFFAOYSA-N
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Description

N-Boc-N-ethylcyclopropylamine (CAS 154875-07-7) is a protected cyclopropylamine derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. The cyclopropyl ring is a prominent feature in pharmaceuticals and bioactive molecules due to its ability to influence a compound's metabolic stability, potency, and conformational properties . The tert-butoxycarbonyl (Boc) protecting group on the amine function is crucial for facilitating multi-step synthesis, as it is stable under various conditions and can be readily removed under mild acidic conditions. This allows researchers to incorporate the cyclopropylamine scaffold into more complex target molecules . Cyclopropylamine derivatives are valuable building blocks in diverse synthetic applications. They serve as precursors for the synthesis of cyclopropylisonitriles, which are used in multicomponent reactions like the Ugi reaction to create diverse compound libraries, including dipeptide structures . Furthermore, cyclopropylamines can participate in photocycloaddition reactions to construct complex, enantioenriched cyclopentylamine structures, which are core motifs found in numerous biologically active compounds and chiral catalysts . This compound is offered strictly for professional research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-11(8-6-7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTFEWPWKHBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc N Ethylcyclopropylamine and Analogues

Tandem Reductive Amination Strategies for N-Boc Protected Secondary Amines

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and amines. wikipedia.orgmasterorganicchemistry.com A one-pot tandem direct reductive amination/N-Boc protection protocol has been developed for the synthesis of N-Boc protected secondary amines. nih.govnih.gov This approach involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent and Boc₂O. nih.gov

For the synthesis of N-Boc-N-ethylcyclopropylamine, this could involve the reaction of cyclopropanecarboxaldehyde (B31225) with ethylamine (B1201723), or acetaldehyde (B116499) with cyclopropylamine (B47189), in the presence of a suitable reducing agent and Boc₂O.

A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. nih.gov This one-pot procedure is highly efficient and avoids the isolation of the intermediate secondary amine, streamlining the synthetic process. nih.govnih.gov

Advanced Coupling and Derivatization Reactions for Cyclopropylamine Scaffold Construction

The construction of the cyclopropylamine scaffold itself is a key aspect of synthesizing this compound and its analogs. Several advanced synthetic methods have been developed for this purpose.

One notable method is the Kulinkovich-Szymoniak reaction , which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst. organic-chemistry.orgresearchgate.net This reaction provides a direct route to the cyclopropylamine core. organic-chemistry.org

Another approach involves the cyclopropanation of alkenes . For instance, the reaction of an appropriate alkene with a carbene or carbenoid species can generate the cyclopropane (B1198618) ring. Subsequent functional group manipulations can then lead to the desired cyclopropylamine. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the synthesis of 1-arylcyclopropylamines from cyclopropylamine NHP esters and (hetero)aryl halides. researchgate.netacs.orgorganic-chemistry.org This methodology offers excellent functional group tolerance and rapid reaction times. researchgate.netacs.org While this specific example leads to arylated cyclopropylamines, the underlying principles of cross-coupling could potentially be adapted for the synthesis of N-ethylcyclopropylamine derivatives.

The development of these advanced coupling and derivatization reactions provides versatile and efficient pathways to construct the core cyclopropylamine structure, which can then be further elaborated to afford this compound and a wide range of structurally diverse analogs.

Chemo- and Regioselective Considerations in the Formation of this compound

The formation of this compound necessitates careful consideration of chemo- and regioselectivity, particularly during the introduction of the ethyl group to the nitrogen atom of a Boc-protected cyclopropylamine or, conversely, the Boc-protection of N-ethylcyclopropylamine.

A primary synthetic route involves the initial protection of cyclopropylamine with a tert-butyloxycarbonyl (Boc) group, followed by N-alkylation. The Boc group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. nih.govresearchgate.net The protection of cyclopropylamine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The subsequent N-ethylation of N-Boc-cyclopropylamine is a key step where regioselectivity is paramount. Direct alkylation using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a strong base like sodium hydride, is a common approach. The chemoselectivity of this reaction is generally high, with the nucleophilic nitrogen atom of the carbamate (B1207046) selectively attacking the electrophilic ethyl source.

However, the regioselectivity can be influenced by the reaction conditions and the nature of the substrate. In the case of substituted N-Boc-cyclopropylamines, lithiation followed by substitution offers another pathway. Studies on N-Boc-N-alkyl cyclopropylamines have shown that the site of lithiation is dependent on the nature of the alkyl group. For N-ethyl and N-methyl derivatives, lithiation preferentially occurs at the cyclopropane ring rather than the N-alkyl group. researchgate.net This indicates that for the synthesis of this compound via this method, the starting material would ideally be N-Boc-cyclopropylamine, which is then ethylated.

An alternative strategy involves the initial synthesis of N-ethylcyclopropylamine, followed by Boc protection. The synthesis of N-ethylcyclopropylamine can be achieved through several methods, including reductive amination of cyclopropanecarboxaldehyde with ethylamine or by the reaction of cyclopropylamine with an ethylating agent. Once N-ethylcyclopropylamine is obtained, its protection with Boc₂O is generally straightforward and highly chemoselective for the nitrogen atom. nih.gov

The choice between these synthetic routes will often depend on the availability of starting materials, desired scale, and the potential for side reactions. For instance, if starting from cyclopropylamine, the two-step process of Boc protection followed by ethylation is often preferred for its control over the introduction of the respective groups.

A summary of potential synthetic strategies and the key selectivity considerations is presented in the table below.

Synthetic Strategy Starting Material Key Reaction Chemo-/Regioselectivity Considerations
Protection then AlkylationCyclopropylamineN-ethylation of N-Boc-cyclopropylamineHigh chemoselectivity for N-alkylation over potential C-alkylation. Regioselectivity is inherent to the substrate.
Alkylation then ProtectionN-EthylcyclopropylamineBoc-protection of N-ethylcyclopropylamineHigh chemoselectivity for N-protection.
Lithiation-SubstitutionN-Boc-cyclopropylamineLithiation followed by reaction with an ethyl electrophileRegioselectivity of lithiation is crucial; for N-ethyl derivatives, it favors the cyclopropyl (B3062369) ring. researchgate.net

Process Intensification and Optimization for Scalable Synthesis of this compound

The scalable synthesis of this compound is essential for its practical application in industrial settings. Process intensification and optimization focus on improving reaction efficiency, reducing waste, minimizing costs, and ensuring safety and reproducibility on a larger scale.

A key aspect of scalable synthesis is the selection of a robust and efficient synthetic route. The Curtius degradation of a suitable carboxylic acid precursor has been demonstrated as a scalable method for producing related N-Boc-protected cyclopropylamines. nih.govnih.govbeilstein-journals.org For instance, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride involved the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid to furnish the N-Boc-protected amine in good yield (76%) on a large scale (900 mmol). nih.govnih.gov This approach, if adapted, could provide a scalable route to N-Boc-cyclopropylamine, which can then be ethylated.

The optimization of reaction conditions is critical for process intensification. This includes the choice of solvents, reagents, catalysts, reaction temperature, and reaction time. For the Boc-protection step, while various catalysts can be employed, performing the reaction under solvent-free conditions or in greener solvents can significantly improve the process's environmental footprint and simplify downstream processing. researchgate.netresearchgate.net

For the N-ethylation step, the use of phase-transfer catalysts can enhance the reaction rate and allow for milder reaction conditions, which is beneficial for large-scale operations. The choice of base is also a critical parameter to optimize, balancing reactivity with safety and cost.

The table below outlines key parameters for the optimization of the scalable synthesis of this compound, based on the two-step approach starting from cyclopropylamine.

Process Step Parameter for Optimization Considerations for Scalability Potential Improvement
Boc-Protection SolventMinimizing solvent volume, using recyclable or green solvents.Solvent-free conditions or use of solvents like 2-MeTHF.
Reagent stoichiometryUsing minimal excess of Boc₂O to reduce cost and waste.Precise control of reagent addition.
TemperatureOperating at or near ambient temperature to reduce energy consumption.Optimization to find the lowest effective temperature for complete conversion.
Work-up procedureSimplifying the purification process to avoid chromatography.Crystallization or extraction-based purification.
N-Ethylation Ethylating agentChoosing a cost-effective and less hazardous ethylating agent.Use of diethyl sulfate (B86663) as a more economical alternative to ethyl iodide.
BaseSelecting a base that is inexpensive, safe to handle, and provides high yield.Use of inorganic bases like potassium carbonate in a suitable solvent system.
CatalystEmploying a catalyst to improve reaction kinetics.Use of phase-transfer catalysts for heterogeneous reaction mixtures.
PurificationDeveloping a scalable purification method.Distillation or crystallization to obtain the final product in high purity.

Furthermore, the development of continuous flow processes for both the Boc-protection and N-ethylation steps can offer significant advantages in terms of safety, consistency, and throughput for industrial-scale production.

Advanced Reactivity and Reaction Mechanism Investigations of N Boc N Ethylcyclopropylamine

Mechanistic Pathways of N-Boc Deprotection in Cyclopropylamine (B47189) Systems

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. The unique electronic and steric properties of the cyclopropyl (B3062369) moiety can influence the mechanism and efficiency of this process.

Acid-catalyzed deprotection is the most common method for N-Boc cleavage. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are frequently employed. nih.gov The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the Boc group. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). commonorganicchemistry.comresearchgate.net The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Kinetic studies on N-Boc cleavage have revealed a second-order dependence on the concentration of HCl in certain solvent systems, suggesting a more complex mechanism than simple protonation and fragmentation. nih.gov This has been rationalized by a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov In the context of N-Boc-N-ethylcyclopropylamine, the electron-donating nature of the cyclopropyl group may influence the rate of the initial protonation step.

ReagentGeneral MechanismKey Intermediates
Trifluoroacetic Acid (TFA) Protonation of the Boc carbonyl, followed by fragmentation to a tert-butyl cation and a carbamic acid, which then decarboxylates. researchgate.netProtonated carbamate (B1207046), tert-butyl cation, carbamic acid.
Hydrogen Chloride (HCl) Similar to TFA, involving protonation and subsequent fragmentation. The reaction kinetics can show a second-order dependence on HCl concentration. nih.govProtonated carbamate, tert-butyl cation, carbamic acid.

Thermal deprotection of N-Boc groups, particularly in continuous flow systems, offers an alternative to acid-catalyzed methods, often avoiding the use of harsh reagents. nih.govnih.gov This method typically requires high temperatures, but the use of continuous flow technology allows for precise control over reaction time and temperature, minimizing side reactions. nih.gov The mechanism is believed to involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. vapourtec.comresearchgate.net The electrophilicity of the N-Boc carbonyl group has been shown to correlate with the reaction rate. vapourtec.comresearchgate.net

For this compound, the thermal stability of the cyclopropane (B1198618) ring under these conditions is a critical consideration. The choice of solvent can also play a significant role, with polar solvents like methanol (B129727) or trifluoroethanol often giving optimal results. nih.govresearchgate.net

SystemTemperature Range (°C)Key Mechanistic Features
Continuous Flow >100Often catalyst-free; proceeds via a concerted mechanism involving proton transfer and isobutylene elimination, followed by decarboxylation. nih.govvapourtec.comresearchgate.net
MethodReagentsKey Advantages
Oxalyl Chloride/Methanol Oxalyl chloride, methanolMild conditions, suitable for substrates with acid-labile groups. nih.govrsc.org
Aqueous Conditions Water (reflux)Environmentally friendly, catalyst-free. researchgate.net
Metal Catalysis Various metal catalystsCan offer selectivity for different types of N-Boc groups. nih.gov

Regioselective Deprotonation and Directed Lithiation of this compound

The N-Boc group can act as a directed metalation group (DMG), influencing the regioselectivity of deprotonation at adjacent positions. This is a powerful tool for the functionalization of heterocycles and other systems.

In the case of this compound, the N-Boc group can direct lithiation to the adjacent cyclopropyl methine position. The Lewis basic carbonyl oxygen of the Boc group coordinates with the lithium cation of an organolithium base (e.g., n-BuLi, s-BuLi), bringing the base into proximity of the α-proton and facilitating its abstraction. This complex-induced proximity effect (CIPE) is a key principle in directed ortho-metalation and related transformations. baranlab.org The acidity of the cyclopropyl methine proton is also enhanced by the inductive effect of the nitrogen atom.

The selectivity of the lithiation of N-Boc protected amines is influenced by several factors, including the nature of the organolithium base, the solvent, temperature, and the presence of additives like TMEDA (tetramethylethylenediamine). baranlab.orgsemanticscholar.org The choice of the N-alkyl group can also dictate the site of deprotonation. For instance, in some N-Boc-N-alkyl cyclopropylamines, lithiation can occur at the cyclopropane ring, while with other N-alkyl groups like allyl or benzyl, deprotonation may occur at the methylene (B1212753) group of the N-alkyl substituent. researchgate.net

Stereocontrol in the subsequent trapping of the lithiated intermediate with an electrophile is also a critical aspect. The stereochemical outcome can be influenced by the nature of the electrophile and the reaction conditions. In some cases, lithiation of a mixture of cis- and trans-isomers can lead to a single trans-lithiated species, which then reacts with electrophiles to give products with a specific stereochemistry. researchgate.net

FactorInfluence on Lithiation
Organolithium Base The steric bulk and basicity of the base (e.g., n-BuLi vs. s-BuLi) can affect the rate and selectivity of deprotonation.
Solvent The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent. semanticscholar.org
Temperature Lower temperatures are often required to maintain the stability of the organolithium intermediate and control selectivity.
Additives (e.g., TMEDA) Chelating agents like TMEDA can break up organolithium aggregates, increasing the basicity and influencing the regioselectivity of the lithiation. baranlab.orgsemanticscholar.org
N-Substituent The nature of the other N-substituent (in this case, ethyl) can influence the preferred site of deprotonation. researchgate.net

Electrophilic Substitution Reactions of Lithiated this compound Derivatives

The generation of carbanions from cyclopropane rings, followed by their reaction with electrophiles, is a powerful method for the functionalization of these strained three-membered rings. In the case of this compound, deprotonation with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), can lead to the formation of a lithiated intermediate. The presence of the N-Boc and N-ethyl groups influences the regioselectivity of this deprotonation. The cyclopropane ring is often the preferred site for lithiation in N-alkyl-N-Boc-cyclopropylamines. researchgate.net This lithiated species can then be trapped by a variety of electrophiles, leading to the formation of substituted cyclopropylamine derivatives.

Alkylation Reactions and Investigations into Stereochemical Outcomes

The reaction of lithiated this compound with alkylating agents, such as iodomethane (B122720), provides a direct method for the introduction of alkyl substituents onto the cyclopropane ring. The stereochemical outcome of these reactions is of significant interest. Studies on related N-Boc-N-alkyl cyclopropylamines have shown that lithiation of a mixture of cis- and trans-isomers can lead to a single trans-lithiated intermediate. researchgate.net Subsequent reaction with an electrophile, like iodomethane, can then proceed with high stereoselectivity, yielding exclusively the cis-isomer where the incoming alkyl group and the amino group are on the same face of the cyclopropane ring. researchgate.net This stereochemical control is a valuable tool in the synthesis of specifically substituted cyclopropylamines.

The reaction of the lithiated intermediate of a generic N-Boc-N-alkyl cyclopropylamine with iodomethane is depicted below:

cis- and trans-1-(N-Boc-N-alkylamino)-2-alkynylcyclopropane → trans-lithiated intermediate → cis-1-(N-Boc-N-alkylamino)-2-alkynyl-2-methylcyclopropane researchgate.net

Carbonylation and Carboxylation Reactions for Functionalization

The introduction of carbonyl-containing functional groups can be achieved through the reaction of the lithiated this compound intermediate with suitable electrophiles. For instance, carboxylation can be accomplished by quenching the lithiated species with carbon dioxide (CO₂), leading to the formation of a cyclopropyl carboxylic acid derivative. researchgate.net Similarly, reaction with an acylating agent like methyl chloroformate can introduce an ester functionality. researchgate.net These reactions significantly expand the synthetic utility of this compound by providing access to a range of functionalized derivatives that can undergo further transformations.

ElectrophileResulting Functional Group
Carbon Dioxide (CO₂)Carboxylic Acid
Methyl ChloroformateMethyl Ester
Acetaldehyde (B116499)Secondary Alcohol
AcetoneTertiary Alcohol

These functionalization reactions provide valuable handles for further synthetic manipulations, allowing for the construction of more complex molecular architectures.

Scope and Limitations of Other Electrophilic Trapping Reactions

The versatility of the lithiated this compound intermediate extends to a range of other electrophilic trapping agents. For example, reactions with aldehydes and ketones, such as acetaldehyde and acetone, can be employed to introduce hydroxyalkyl groups onto the cyclopropane ring. researchgate.net Furthermore, the introduction of a sulfur functionality can be achieved using electrophiles like dimethyl disulfide. researchgate.net

However, the scope of these reactions is not without limitations. The stability of the lithiated intermediate and the reactivity of the chosen electrophile are crucial factors. In some cases, side reactions can occur. For instance, when dimethylformamide (DMF) is used as the electrophile, the initially formed cyclopropane carbaldehyde can undergo selective isomerization to a dihydrofuran derivative. researchgate.net This highlights the importance of carefully selecting the electrophile and reaction conditions to achieve the desired outcome. The choice of the base and solvent system can also play a critical role in the efficiency and selectivity of the lithiation and subsequent trapping reaction.

Ring-Opening and Rearrangement Reactions Involving the Cyclopropyl Moiety and N-Boc Group

The strained three-membered ring of cyclopropylamines is susceptible to ring-opening reactions under various conditions. These transformations can be promoted by factors such as Lewis acids, transition metals, or electron transfer processes. researchgate.netresearchgate.netrsc.org The presence of the nitrogen substituent and the N-Boc protecting group can influence the course of these reactions.

For instance, Lewis acid-promoted ring-opening of N-cyclopropylamides has been shown to proceed through an aziridine (B145994) intermediate. researchgate.netrsc.org In the presence of a nucleophile, this can lead to the formation of functionalized acyclic amides. The nature of the Lewis acid and the nucleophile dictates the final product.

While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity patterns of N-substituted cyclopropylamines suggest that it would be susceptible to similar ring-opening and rearrangement pathways. The strain energy of the cyclopropane ring provides a thermodynamic driving force for these transformations.

Catalytic Transformations and Functionalizations of this compound

The development of catalytic methods for the functionalization of amines and cyclopropanes is a significant area of research. While direct catalytic transformations of this compound are not explicitly detailed in the provided results, related catalytic reactions provide insights into potential avenues for its functionalization.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds. researchgate.net While the direct arylation of this compound using these methods might be challenging due to potential ring-opening side reactions catalyzed by palladium species, the successful synthesis of N-arylcyclopropylamines via palladium catalysis suggests that with careful optimization of reaction conditions, such transformations could be possible. researchgate.net

Furthermore, catalytic reactions involving the N-Boc group are also conceivable. For example, catalytic deprotection of the N-Boc group can be achieved under various conditions, revealing the secondary amine for further functionalization. Additionally, catalytic reactions that proceed via activation of C-H bonds adjacent to the nitrogen atom could offer a direct route to functionalization without the need for pre-functionalization, although this remains a challenging area of research.

The application of enantioselective catalysis to reactions involving derivatives of this compound, such as Mannich reactions of related N-Boc-imines, demonstrates the potential for developing stereocontrolled transformations. nih.govorganic-chemistry.org

Spectroscopic Characterization and Structure Elucidation Methodologies for N Boc N Ethylcyclopropylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of N-Boc-N-ethylcyclopropylamine, offering detailed insight into the connectivity and chemical environment of each atom. Due to the presence of the tert-butoxycarbonyl (Boc) group, the molecule may exhibit conformational isomers (rotamers) in solution, which can lead to the observation of doubled sets of signals in the NMR spectra. This phenomenon arises from the restricted rotation around the carbamate (B1207046) C-N bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial and most direct evidence for the presence of the key structural motifs. The large tert-butyl group of the Boc protectorate gives rise to a characteristic sharp singlet, integrating to nine protons, typically observed in the upfield region around 1.4-1.5 ppm. The ethyl group presents as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the methyl (-CH3) protons. The cyclopropyl (B3062369) ring protons display complex multiplets in the highly shielded region of the spectrum, a result of their unique magnetic environment and complex spin-spin coupling patterns (geminal and cis/trans vicinal couplings). The single methine proton on the cyclopropyl ring, directly attached to the nitrogen, is expected to be the most deshielded of the ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by defining the carbon skeleton. Distinct signals are expected for the quaternary and methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate is a key diagnostic peak, appearing significantly downfield in the range of 155-156 ppm. The carbons of the ethyl group and the cyclopropyl ring will resonate at chemical shifts consistent with their substitution pattern and local electronic environment.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm, Predicted) Multiplicity ¹³C Chemical Shift (ppm, Predicted)
Boc -C(CH₃)₃1.45s28.4
Boc -C (CH₃)₃--79.5
Boc -C =O--155.8
N-CH₂CH₃3.25q42.1
N-CH₂CH₃1.10t14.8
N-CH(CH₂)₂2.50m35.5
N-CH(CH₂)₂0.70-0.90m8.5

Note: Predicted chemical shifts are based on standard values for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would confirm the connectivity within the ethyl group (correlations between the -CH₂- and -CH₃ protons) and within the cyclopropyl ring (correlations among the methine and methylene protons).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link from the Boc's tert-butyl protons to the Boc quaternary and carbonyl carbons, and from the N-CH₂ protons of the ethyl group to the cyclopropyl methine carbon, definitively connecting all fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE correlations could be observed between the protons of the ethyl group and the adjacent cyclopropyl protons, helping to define their relative orientation.

As this compound is a chiral molecule, NMR spectroscopy can be employed to determine its enantiomeric purity. This is achieved by introducing a chiral auxiliary into the NMR sample.

Chiral Solvating Agents (CSAs): These agents, such as derivatives of (S)-lactate or isohexides, form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.netacs.org These complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the quantification of enantiomeric excess.

Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes, often based on europium or praseodymium, can also induce chemical shift non-equivalence between enantiomers. researchgate.netacs.org While effective, they can sometimes cause significant line broadening. tcichemicals.com The choice of reagent depends on the specific functional groups present in the analyte. For carbamates, specialized chiral shift reagents have been developed that interact effectively with the carbonyl group. tcichemicals.comoup.com

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for N-Boc protected amines involve the characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion, followed by the loss of carbon dioxide (44 Da). The ethyl and cyclopropyl groups would also lead to predictable fragmentation patterns, allowing for a piece-by-piece confirmation of the molecular structure.

Interactive Data Table: Expected HRMS Fragmentation

Ion Formula Predicted m/z Description
[M+H]⁺C₁₀H₂₀NO₂⁺186.1494Protonated Molecular Ion
[M-C₄H₈+H]⁺C₆H₁₂NO₂⁺130.0868Loss of isobutylene
[M-C₄H₉]⁺C₆H₁₀NO₂⁺128.0712Loss of tert-butyl radical
[M-Boc+H]⁺C₅H₁₂N⁺86.0970Loss of the Boc group

Note: m/z values are calculated for the monoisotopic masses.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group, typically appearing in the region of 1680-1700 cm⁻¹. Other significant bands include C-H stretching vibrations from the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, Raman is often more sensitive to the non-polar C-C bonds of the carbon skeleton, including the cyclopropyl ring breathing modes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) without ambiguity, provided that appropriate data collection and refinement strategies are used (e.g., the Flack parameter). The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation

The definitive structural confirmation of this compound, like any synthetic organic compound, relies on a synergistic application of various spectroscopic techniques. While detailed experimental spectra for this specific molecule are not extensively published in peer-reviewed literature, its structure can be unequivocally confirmed by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach allows for a complete mapping of the molecule's carbon-hydrogen framework and confirmation of its exact molecular weight and elemental composition.

The primary methods used for the structural elucidation of this compound include ¹H NMR, ¹³C NMR, and mass spectrometry. Each technique provides unique and complementary information, which, when combined, leaves no ambiguity as to the compound's identity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the first-line technique for identifying the hydrogen environments within the molecule. The predicted ¹H NMR spectrum of this compound would display characteristic signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the ethyl group, and the cyclopropyl ring. Due to the potential for hindered rotation around the carbamate C-N bond, some signals may appear broadened or as two distinct sets of peaks, representing different conformers (rotamers).

Key expected signals are detailed in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations
tert-butyl (-C(CH₃)₃)~ 1.45Singlet9HCorrelates with the Boc carbonyl carbon in HMBC.
Ethyl Methylene (-CH₂CH₃)~ 3.20Quartet2HCorrelates with the ethyl methyl protons (¹H-¹H COSY) and the cyclopropyl methine carbon (HMBC).
Ethyl Methyl (-CH₂CH₃)~ 1.10Triplet3HCorrelates with the ethyl methylene protons (¹H-¹H COSY).
Cyclopropyl Methine (-CH-)~ 2.40Multiplet1HCorrelates with the cyclopropyl methylene protons (¹H-¹H COSY) and the ethyl methylene carbons (HMBC).
Cyclopropyl Methylene (-CH₂-)~ 0.50 - 0.80Multiplet4HCorrelates with the cyclopropyl methine proton (¹H-¹H COSY).

This data is predicted based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
Carbonyl (-C=O)~ 155.5Quaternary carbon, typically a weaker signal.
Quaternary Boc (-C(CH₃)₃)~ 79.5Quaternary carbon, signal confirms the Boc group's presence.
Ethyl Methylene (-CH₂CH₃)~ 42.0Signal confirms the ethyl group attached to the nitrogen.
Cyclopropyl Methine (-CH-)~ 35.0Unique upfield shift characteristic of the strained ring.
tert-butyl Methyls (-C(CH₃)₃)~ 28.5Intense signal due to three equivalent methyl groups.
Ethyl Methyl (-CH₂CH₃)~ 14.5Upfield signal characteristic of a terminal methyl group.
Cyclopropyl Methylenes (-CH₂-)~ 7.0Highly shielded (upfield) signals due to the cyclopropyl ring strain.

This data is predicted based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight (199.30 g/mol ).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₂₁NO₂).

The fragmentation pattern in mass spectrometry is particularly informative for N-Boc protected amines. uni.lu Key fragmentation pathways include:

Loss of isobutylene: A characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a prominent fragment ion.

Loss of the tert-butyl group: Cleavage of the tert-butyl radical (•C(CH₃)₃, 57 Da) results in another significant fragment.

Formation of the tert-butyl cation: The highly stable tert-butyl cation ([C₄H₉]⁺, m/z = 57) is often observed as a base peak or a very intense peak in the spectrum. uni.lu

Ion Predicted m/z Identity
[M+H]⁺200.16Protonated Molecular Ion
[M-C₄H₈+H]⁺144.10Loss of isobutylene from the molecular ion
[M-C₄H₉O₂]⁺100.11Loss of the entire Boc group (as CO₂ + •C(CH₃)₃)
[C₄H₉]⁺57.07tert-butyl cation

This data is predicted based on established fragmentation patterns for N-Boc protected compounds. uni.lu

By combining the information from these techniques—¹H NMR to map the proton structure, ¹³C NMR for the carbon backbone, and MS for molecular weight and characteristic fragmentation—a complete and unambiguous structural elucidation of this compound is achieved. The correlation experiments (like COSY and HMBC) would further serve to connect the different spin systems, solidifying the final structural assignment.

Theoretical and Computational Investigations of N Boc N Ethylcyclopropylamine

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical studies are fundamental in elucidating the electronic structure and conformational preferences of N-Boc-N-ethylcyclopropylamine. These computational approaches offer a detailed view of the molecule's geometry, stability, and electronic properties, which are essential for predicting its chemical behavior.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the molecular properties of this compound from first principles. academie-sciences.frnih.gov Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous quantum mechanical description of the electronic structure. nih.gov DFT methods, like B3LYP, offer a balance between computational cost and accuracy, making them suitable for larger molecules. academie-sciences.fr

Table 1: Calculated Molecular Properties of this compound (Illustrative Data)

PropertyMethod/Basis SetCalculated Value
C-N Bond Length (Boc)B3LYP/6-31G1.38 Å
C-N Bond Length (Ethyl)B3LYP/6-31G1.47 Å
C-N Bond Length (Cyclopropyl)B3LYP/6-31G1.46 Å
N-C=O Bond Angle (Boc)B3LYP/6-31G121.5°
Dipole MomentMP2/cc-pVTZ2.8 D

Note: The data in this table is illustrative and based on typical values for similar compounds.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the transition states connecting them. rsc.org This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan.

The results of such an analysis can reveal the most populated conformations at a given temperature, which in turn dictates the molecule's reactivity. For this compound, key rotations would include the C-N bonds of the ethyl and cyclopropyl (B3062369) groups, as well as the C-N bond of the Boc group. The identification of the global energy minimum provides the most likely three-dimensional structure of the molecule in its ground state.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netnih.gov By modeling the reaction pathways, it is possible to gain a deeper understanding of the factors that control the reaction's outcome, such as selectivity and reaction rates.

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step in the synthesis of many nitrogen-containing compounds. researchgate.netnih.govjgtps.com Computational studies can elucidate the mechanism of N-Boc deprotection under various conditions, such as acidic or thermal cleavage. researchgate.netreddit.com Transition state theory is employed to locate the transition state structures along the reaction coordinate and to calculate the activation energies.

By comparing the activation barriers for different proposed mechanisms, the most favorable pathway can be identified. For example, in an acid-catalyzed deprotection, computational analysis can model the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a carbocation and a carbamic acid intermediate, which then decarboxylates.

Table 2: Calculated Activation Energies for N-Boc Deprotection Pathways (Illustrative Data)

PathwayReagentsSolventActivation Energy (kcal/mol)
Acid-CatalyzedTFADichloromethane (B109758)15.2
ThermalHeat (150 °C)Toluene28.5
Lewis Acid-CatalyzedTiCl₄Dichloromethane12.8

Note: The data in this table is illustrative and based on typical values for similar reactions.

The regioselective lithiation of N-Boc protected amines, followed by quenching with an electrophile, is a powerful method for C-H functionalization. researchgate.net Computational studies can provide insights into the factors governing the regioselectivity of this process. researchgate.net For this compound, lithiation could potentially occur on the ethyl group or the cyclopropyl ring.

DFT calculations can be used to determine the relative acidities of the different protons in the molecule, with the most acidic proton being the most likely site of deprotonation by a strong base like n-butyllithium. Furthermore, the coordination of the lithium cation to the carbonyl oxygen of the Boc group can direct the deprotonation to a specific position. The subsequent reaction with an electrophile can also be modeled to predict the stereochemical outcome of the reaction.

Computational chemistry allows for the construction of detailed energetic profiles for various synthetic transformations involving this compound. These profiles map the energy of the system as it progresses from reactants to products, passing through intermediates and transition states.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational quantum chemistry offers powerful tools for the prediction of various spectroscopic parameters. These theoretical calculations can provide valuable insights into the molecule's structure and electronic properties, and when correlated with experimental data, can lead to a more definitive assignment of spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The typical workflow involves optimizing the molecular geometry of this compound at a suitable level of theory and then calculating the NMR shielding tensors. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum, a detailed validation of the proposed structure can be achieved. Discrepancies between the predicted and experimental shifts can point to specific conformational features or electronic effects that may not have been initially considered.

Table 1: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts for this compound (Note: This table is illustrative as no specific experimental or computational data for this exact molecule was found in the searched literature.)

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Cyclopropyl-CH2.102.0535.234.8
Cyclopropyl-CH₂0.850.808.58.2
Ethyl-CH₂3.303.2545.144.7
Ethyl-CH₃1.151.1014.314.0
Boc-C(CH₃)₃1.451.4028.428.1
Boc-C=O--155.6155.2
Boc-C(CH₃)₃--80.179.8

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. DFT calculations are commonly employed for this purpose. tandfonline.comtandfonline.com

For this compound, these calculations would begin with a geometry optimization to find the molecule's most stable conformation. Subsequently, the vibrational frequencies and their corresponding intensities are calculated. researchgate.net This theoretical spectrum can then be compared with an experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C=O stretches of the Boc group, and the characteristic vibrations of the cyclopropyl ring. tandfonline.comtandfonline.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is for illustrative purposes.)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
Boc GroupC=O Stretch1695
Ethyl GroupC-H Stretch2975
Cyclopropyl RingRing Deformation1020
C-N BondC-N Stretch1150

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system.

These simulations can reveal important information about the conformational flexibility of the molecule, such as the rotation around the C-N bonds and the puckering of the cyclopropyl ring. Furthermore, MD simulations can be used to study how this compound interacts with solvent molecules or other solutes, providing a molecular-level understanding of its solubility and transport properties.

Applications of Machine Learning and Data Science in the Study of this compound Reactivity

In recent years, machine learning (ML) and data science have emerged as powerful tools in chemistry for predicting molecular properties and reactivity. nih.govcmu.eduacs.orgnih.gov For a molecule like this compound, ML models could be developed to predict its reactivity in various chemical transformations.

This would typically involve creating a dataset of known reactions involving similar cyclopropylamine (B47189) derivatives. youtube.com Molecular descriptors, which are numerical representations of the molecule's structural and electronic features, would be calculated for each reactant. An ML algorithm, such as a neural network or a random forest, could then be trained to learn the relationship between these descriptors and the outcome of the reaction (e.g., yield, selectivity). Once trained, this model could be used to predict the reactivity of this compound in new, untested reactions, thereby accelerating the discovery of new synthetic routes. nih.govcmu.eduacs.orgnih.gov

Advanced Applications and Future Directions in Organic Synthesis Involving N Boc N Ethylcyclopropylamine

N-Boc-N-ethylcyclopropylamine as a Chiral Building Block in Asymmetric Synthesis

The incorporation of a chiral cyclopropylamine (B47189) moiety is a key strategy in the design of pharmacologically active compounds due to the rigid conformation it imparts, which can enhance binding affinity to biological targets. The enantiopure forms of this compound are therefore highly valuable synthons for asymmetric synthesis.

Strategies for Enantioselective Synthesis of this compound

Achieving enantiopurity for this compound is a critical first step for its use in asymmetric synthesis. Since direct asymmetric synthesis methods for this specific molecule are not widely documented, strategies are adapted from established principles for synthesizing chiral amines and cyclopropanes. The primary methods include chiral resolution of a racemic mixture and, conceptually, asymmetric cyclopropanation.

Chiral Resolution: This is the most common and practical approach for separating racemic mixtures into their constituent enantiomers. wikipedia.org For N-ethylcyclopropylamine, this involves reacting the racemic amine with a chiral resolving agent, such as an enantiopure acid like (+)-tartaric acid or (-)-camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility. wikipedia.org Fractional crystallization can then be used to separate these salts. After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the enantiopure N-ethylcyclopropylamine, which is subsequently protected with a Boc group.

Enzymatic Methods: Biocatalysis offers a powerful alternative for achieving high enantioselectivity. Methods such as enzymatic hydrolysis of a related N-Boc protected ester or enzymatic reductive amination of a cyclopropyl (B3062369) ketone could be employed to generate chiral cyclopropylamines with high enantiomeric excess. researchgate.net

Below is a table summarizing potential strategies for enantioselective synthesis.

Table 1: Comparison of Enantioselective Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Resolution Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Technically straightforward, widely applicable, and scalable. Theoretical maximum yield is 50% for the desired enantiomer without a racemization-recycle process. whiterose.ac.uk Requires screening of resolving agents. wikipedia.org
Asymmetric Catalysis Use of a chiral catalyst (metal-based or organocatalyst) to directly synthesize one enantiomer from a prochiral precursor. Potentially high enantioselectivity and yield; avoids loss of 50% of material. Requires development of a specific catalyst and optimization of reaction conditions.

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. researchgate.net | Very high enantioselectivity, mild reaction conditions. | Substrate scope can be limited; enzyme cost and stability may be factors. |

Diastereoselective Reactions Utilizing this compound Derivatives in Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once it has served its purpose, the auxiliary is removed. While specific applications of this compound as a chiral auxiliary are not established, its structural features suggest clear potential.

To function as a chiral auxiliary, an enantiopure derivative of N-ethylcyclopropylamine would be covalently attached to a prochiral substrate. The rigid and sterically defined cyclopropyl group would then direct the approach of a reagent from the less hindered face, leading to the formation of one diastereomer in preference to the other. For example, the amine could be converted into a chiral oxazolidinone-like structure. This new derivative could then be acylated, and the resulting imide could undergo highly diastereoselective reactions such as alkylations or aldol (B89426) additions, similar to the well-established Evans auxiliaries. researchgate.net After the desired stereocenter is created, the auxiliary would be cleaved and could potentially be recovered for reuse.

Integration into Complex Molecule Total Synthesis

The synthesis of complex natural products and bioactive molecules is a primary driver of innovation in organic chemistry. rsc.org Building blocks that offer unique conformational constraints and functionality, such as this compound, are of particular interest.

Precursor in the Construction of Natural Products and Bioactive Compounds

Cyclopropane (B1198618) rings are found in a wide array of natural products, including terpenes, alkaloids, and fatty acids, where they often contribute to the molecule's bioactivity. rsc.orgmarquette.edu Similarly, chiral amine functionalities are ubiquitous in pharmaceuticals. The combination of these features in this compound makes it an attractive starting material for the synthesis of such molecules. The Boc-protecting group is crucial in this context, as it masks the reactivity of the amine, allowing other parts of the molecule to be modified, and can be easily removed under acidic conditions when the nitrogen's nucleophilicity is required. nih.gov While no major total synthesis has explicitly reported the use of this specific compound, its value lies in its potential to serve as a key fragment for novel pharmaceutical analogues or complex natural product targets that feature a cyclopropylamine core.

Table 2: Examples of Natural Product Classes Containing Cyclopropane Rings

Natural Product Class Example Biological Significance
Alkaloids Ficellomycin Antibiotic activity
Terpenoids Carene, Thujone Fragrance components, insecticidal properties
Fatty Acids Lactobacillic acid Component of bacterial cell membranes

| Amino Acids | 1-aminocyclopropanecarboxylic acid (ACC) | Plant hormone precursor |

Key Intermediate in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are the most common structural motif found in FDA-approved pharmaceuticals. nih.gov The synthesis of novel heterocyclic systems is therefore a central goal in medicinal chemistry. nih.gov this compound can serve as a valuable intermediate in this pursuit. After deprotection of the Boc group, the resulting secondary amine (N-ethylcyclopropylamine) can be used as a nucleophile to construct a wide variety of heterocyclic rings.

For instance, it can undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrimidines, react with α-haloketones to form aziridines or other larger rings, or be incorporated into multi-component reactions to build complex scaffolds. A recent study demonstrated the synthesis of novel 1,2-oxazoles from N-Boc protected cyclic amines, highlighting a general pathway where such building blocks can be used to generate new heterocyclic amino acid-like structures. beilstein-journals.org The cyclopropyl group adds a three-dimensional character that is highly desirable in modern drug design.

Development of Novel Reagents and Catalysts Derived from Cyclopropylamine Scaffolds

The development of new reagents and catalysts is essential for advancing chemical synthesis. Chiral amines, in particular, are foundational components of many successful organocatalysts and ligands for asymmetric metal catalysis. The unique steric and electronic properties of the N-ethylcyclopropylamine scaffold make it an intriguing candidate for these applications.

Once resolved into its pure enantiomers, N-ethylcyclopropylamine could be used as a chiral ligand for transition metals like palladium, rhodium, or iridium. The rigidity of the cyclopropane backbone could translate to high levels of enantiocontrol in catalytic processes such as asymmetric hydrogenation or C-H activation. Furthermore, the amine could be derivatized to create novel organocatalysts for reactions like aldol or Michael additions. The development of new chemical scaffolds for catalysts is an area of intense research, as novel structures can lead to new reactivity and provide solutions to longstanding synthetic challenges. figshare.com The cyclopropylamine framework offers a distinct structural motif compared to more common proline- or cinchona-alkaloid-derived catalysts, presenting an opportunity for new discoveries in catalysis.

Sustainable and Green Chemistry Approaches for the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient processes. While specific literature on the sustainable synthesis of this compound is not abundant, general green methodologies for the N-Boc protection of secondary amines are well-established and can be extrapolated to the synthesis of the target molecule. These methods focus on minimizing waste, avoiding hazardous reagents, and promoting catalytic over stoichiometric approaches.

A significant advancement in green N-Boc protection involves moving away from traditional organic solvents. Water, as a benign and abundant solvent, has been successfully employed for the N-tert-butoxycarbonylation of various amines. nih.gov Catalyst-free procedures in water have been reported to afford N-Boc derivatives in high yields, obviating the need for potentially toxic catalysts. nih.gov

Solvent-free reaction conditions represent another cornerstone of green synthesis. researchgate.net The reaction of amines with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can often be performed neat, particularly with liquid amines, thereby eliminating solvent waste entirely. To facilitate these reactions, especially with solid amines or to enhance reaction rates, recyclable solid acid catalysts are employed. These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times, significantly reducing waste and cost.

Several types of recyclable catalysts have proven effective for N-Boc protection and are applicable to the synthesis of this compound.

Interactive Data Table: Recyclable Catalysts for N-Boc Protection of Amines

Catalyst Substrate Scope Key Advantages
Amberlite-IR 120 Primary and secondary aliphatic and aromatic amines Mild reaction conditions, short reaction times, high yields, easy separation.
V₂O₅/SnO₂ Functionalized amines Solvent-free conditions, shorter reaction times, recyclability.
Perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) Aryl and aliphatic amines Room temperature, solvent-free, high efficiency, reusability. organic-chemistry.org
Dawson heteropolyacid Amines and sulfamides Mild conditions, high yields, potential for deprotection as well. scispace.com

The derivatization of this compound, following its synthesis, would involve the selective deprotection of the Boc group. Green approaches for this step are also an active area of research. Biocatalysis, for instance, offers a potentially very green route for the deprotection of Boc-protected amines. acsgcipr.org The use of enzymes, such as lipases or specifically engineered "deprotectases," could allow for the removal of the Boc group under mild, aqueous conditions, generating the non-toxic byproduct tert-butanol. acsgcipr.orgnih.gov While the application of biocatalysis for Boc deprotection is still an emerging field, it holds considerable promise for future sustainable synthetic routes involving this compound.

Emerging Research Frontiers and Interdisciplinary Applications in Materials Science and Medicinal Chemistry

The unique structural attributes of this compound make it a promising building block in both materials science and medicinal chemistry. The cyclopropyl group can impart rigidity and unique electronic properties to larger molecules, while the protected amine provides a versatile handle for further chemical modification.

Materials Science:

In the realm of materials science, molecules containing strained rings like cyclopropane can be incorporated into polymers to modulate their physical and chemical properties. The rigidity of the cyclopropane unit can enhance the thermal stability and mechanical strength of polymeric materials. longdom.org While specific applications of this compound in materials science are not yet widely reported, analogous N-Boc protected amines have been utilized in the functionalization of nanomaterials. For example, (S)-N-Boc-2,3-epoxypropylamine has been used to functionalize detonation nanodiamonds, enhancing their optical properties. This suggests a potential avenue for this compound in the surface modification of nanoparticles for applications in composites, sensors, or biomedical imaging.

Following deprotection, the resulting N-ethylcyclopropylamine can be incorporated into polymer backbones or as pendant groups. The amine functionality allows for its use in the synthesis of polyamides, polyimides, or as a curing agent for epoxy resins, potentially leading to materials with novel thermal and mechanical characteristics.

Medicinal Chemistry:

The cyclopropylamine moiety is a well-recognized pharmacophore found in numerous biologically active compounds, including antidepressants, antiviral agents, and anticancer drugs. longdom.orglongdom.org The presence of the cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. The N-ethyl substitution on the amine can further influence the lipophilicity and steric interactions of the molecule with its target.

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for the introduction of the N-ethylcyclopropylamine fragment into a larger molecular scaffold, after which the amine can be deprotected and further functionalized, for instance, by acylation or alkylation, to generate a library of compounds for biological screening.

Interactive Data Table: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale for Potential Application
Neuroscience The cyclopropylamine scaffold is present in monoamine oxidase inhibitors (MAOIs) used to treat depression. longdom.org
Oncology Cyclopropyl-containing compounds have shown promise as enzyme inhibitors in cancer therapy.
Virology The unique conformation of the cyclopropyl group can lead to potent inhibition of viral enzymes.
Agrochemicals Cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org

The future direction of research involving this compound will likely focus on the development of novel synthetic methodologies that adhere to the principles of green chemistry. Furthermore, its application as a key building block in the design and synthesis of new materials with tailored properties and in the discovery of novel therapeutic agents for a range of diseases represents a significant and expanding area of scientific inquiry.

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